2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile
Beschreibung
2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile is a versatile chemical compound known for its diverse applications in scientific research. This compound belongs to the class of triazoloquinazoline derivatives, which are known for their potential biological activities, including antibacterial, antiviral, and anticancer properties .
Eigenschaften
IUPAC Name |
2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-8-18-12(20)10-5-3-4-6-11(10)19-13(18)16-17-14(19)21-9-7-15/h3-6H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXHHIVUUXBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazoloquinazoline derivative with a sulfanyl acetonitrile compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline and triazole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In vitro studies have demonstrated that related quinazoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the triazole ring enhances this activity, making it a candidate for further development as an antibacterial agent .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is vital for maintaining acetylcholine levels in the brain . This suggests that 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile may also exhibit similar neuroprotective properties.
Synthesis and Characterization
The synthesis of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Evaluation
A study evaluated a series of quinazoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with a similar scaffold to 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile exhibited IC50 values in the micromolar range against breast and lung cancer cells . This highlights the potential of this compound as a lead structure in anticancer drug development.
Case Study: Antimicrobial Screening
In another study focused on antimicrobial activity, several derivatives were synthesized and tested against a panel of bacterial strains. The results showed significant inhibition against Pseudomonas aeruginosa and Candida albicans, suggesting that modifications to the triazole or quinazoline rings could enhance antimicrobial potency .
Wirkmechanismus
The mechanism of action of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and kinase inhibition.
1,2,4-Oxadiazoles: Known for their anti-inflammatory and antimicrobial activities.
Uniqueness
2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile stands out due to its unique combination of a triazoloquinazoline core with a sulfanyl acetonitrile group, which imparts distinct chemical and biological properties.
Biologische Aktivität
The compound 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile , with CAS number 938675-71-9, is a member of the triazoloquinazoline family. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 461.5 g/mol. Its structure features a triazoloquinazoline core linked to a sulfanyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18F3N5O2S |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 938675-71-9 |
Biological Activity Overview
Research on this compound indicates various biological activities:
- Anticancer Potential : Preliminary studies have shown that derivatives of triazoloquinazolines can inhibit the growth of several cancer cell lines. For instance, compounds related to this structure have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the micromolar range .
- Kinase Inhibition : The compound's structural analogs have been tested for their ability to inhibit specific kinases involved in cancer progression. Notably, some derivatives have shown significant inhibition against kinases like DYRK1A and GSK-3β, which are critical in various signaling pathways related to cell proliferation and survival .
- Mechanism of Action : The proposed mechanism involves binding to kinase active sites, thereby inhibiting phosphorylation processes essential for tumor growth. This interaction may also lead to downstream effects on apoptosis and cell cycle regulation .
Case Studies
Several studies have investigated the biological activity of triazoloquinazoline derivatives:
- Study 1 : A series of synthesized compounds were evaluated against a panel of human protein kinases. The results indicated that certain derivatives exhibited moderate to high inhibitory activity against kinases such as JAK3 and CLK1, suggesting their potential as therapeutic agents in oncology .
- Study 2 : A comparative analysis of related quinazoline derivatives showed that while some compounds had no significant cytotoxic effects on normal cells, they effectively inhibited tumor cell proliferation. This selectivity is crucial for developing anticancer drugs with fewer side effects .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
